5-((Hydroxy(imino)methyl)amino)-3-methylisoxazole-4-carboxylic acid
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Overview
Description
5-((Hydroxy(imino)methyl)amino)-3-methylisoxazole-4-carboxylic acid is a complex organic compound with a unique structure that includes an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Hydroxy(imino)methyl)amino)-3-methylisoxazole-4-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the hydroxy(imino)methyl and carboxylic acid groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be used to form the isoxazole ring.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-((Hydroxy(imino)methyl)amino)-3-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can lead to alcohols or amines.
Scientific Research Applications
5-((Hydroxy(imino)methyl)amino)-3-methylisoxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Hydroxy(imino)methyl)amino)-3-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings but different functional groups.
Hydroxy(imino)methyl Compounds: Molecules with the hydroxy(imino)methyl group but different core structures.
Carboxylic Acid Derivatives: Compounds with carboxylic acid groups attached to different ring systems.
Uniqueness
5-((Hydroxy(imino)methyl)amino)-3-methylisoxazole-4-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H7N3O4 |
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Molecular Weight |
185.14 g/mol |
IUPAC Name |
5-(carbamoylamino)-3-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7N3O4/c1-2-3(5(10)11)4(13-9-2)8-6(7)12/h1H3,(H,10,11)(H3,7,8,12) |
InChI Key |
NCUSCXLPSAFXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)NC(=O)N |
Origin of Product |
United States |
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